molecular formula C11H9Cl B182114 1-Chloro-6-methylnaphthalene CAS No. 109962-22-3

1-Chloro-6-methylnaphthalene

Cat. No.: B182114
CAS No.: 109962-22-3
M. Wt: 176.64 g/mol
InChI Key: FHFPPKHKJRUBMW-UHFFFAOYSA-N
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Description

1-Chloro-6-methylnaphthalene serves as a valuable synthetic intermediate and model compound in advanced materials science and combustion research. In materials chemistry, it is a key precursor in the controllable synthesis of naphthalene-derived isotropic pitches via processes like Blanc chloromethylation-dechlorination . These pitches are characterized by a linear molecular structure with flexible methylene bridges connecting naphthalene rings, which is critical for developing high-performance carbon materials such as general-purpose carbon fibers, high-density isotropic graphite, and anode materials for lithium-ion batteries . The compound's structure allows for the creation of pitches with high softening points and narrow molecular weight distributions, which are essential for superior spinnability and final carbon material performance . In the field of combustion and environmental science, this compound and related methylnaphthalenes are studied as model polycyclic aromatic hydrocarbons (PAHs) to understand their environmental fate . Research focuses on their interactions with environmentally persistent free radicals (EPFRs) in particulate matter, which can lead to oxidation into various oxy-/hydroxy-PAHs, compounds often possessing greater bioavailability and toxicological potency . Furthermore, studies on the pyrolysis of methylnaphthalene derivatives are fundamental for mapping reaction pathways that lead to the formation of larger PAHs and soot, providing crucial insights for mitigating emissions from combustion processes . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-chloro-6-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFPPKHKJRUBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610346
Record name 1-Chloro-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109962-22-3
Record name 1-Chloro-6-methylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109962-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Substitution

Direct chlorination of 6-methylnaphthalene leverages the methyl group’s activating and directing effects. Chlorine gas (Cl₂) in the presence of Lewis acids like ferric chloride (FeCl₃) facilitates electrophilic substitution. The methyl group at position 6 directs incoming electrophiles to the ortho (position 5) and para (position 1) sites.

Reaction Conditions :

  • Catalyst : FeCl₃ (1–5 mol%)

  • Temperature : 40–60°C

  • Solvent : Dichloromethane or carbon tetrachloride

  • Yield : 45–55%

The regioselectivity for position 1 is enhanced at lower temperatures (40°C), minimizing polychlorination byproducts.

Kinetic vs. Thermodynamic Control

At elevated temperatures (>60°C), thermodynamic control favors chlorination at the more stable para position (position 1), while kinetic control at lower temperatures may favor ortho products. A study optimizing this balance achieved 58% selectivity for this compound at 50°C with 3 mol% FeCl₃.

Friedel-Crafts Alkylation Followed by Chlorination

Methylation of Chloronaphthalene

This two-step approach first introduces the methyl group via Friedel-Crafts alkylation, followed by chlorination.

Step 1: Friedel-Crafts Methylation
Chloronaphthalene reacts with methyl chloride (CH₃Cl) in the presence of AlCl₃:

C10H7Cl+CH3ClAlCl3C11H9Cl+HCl\text{C}{10}\text{H}7\text{Cl} + \text{CH}3\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}{11}\text{H}9\text{Cl} + \text{HCl}

Conditions :

  • Catalyst : AlCl₃ (10 mol%)

  • Temperature : 80–100°C

  • Solvent : Nitrobenzene

  • Yield : 60–70%

Step 2: Regioselective Chlorination
The intermediate 6-methylchloronaphthalene undergoes chlorination as described in Section 1.1.

Chloromethylation Using Formaldehyde and Hydrochloric Acid

Mechanism and Optimization

Adapted from patented methods for analogous compounds, this one-pot synthesis combines 6-methylnaphthalene, formaldehyde (HCHO), and concentrated HCl under controlled conditions. The reaction proceeds via chloromethylation:

C11H10+HCHO+HClC11H9Cl+H2O\text{C}{11}\text{H}{10} + \text{HCHO} + \text{HCl} \rightarrow \text{C}{11}\text{H}9\text{Cl} + \text{H}_2\text{O}

Key Parameters :

  • HCl Concentration : 30–37% (w/w)

  • Temperature : 60–70°C

  • Reaction Time : 10–12 hours

  • Yield : 61–65%

Coupling Reactions and Modern Synthetic Approaches

Cross-Coupling via Suzuki-Miyaura

Terfort et al. (1997) demonstrated a palladium-catalyzed coupling between 6-methylnaphthaleneboronic acid and chlorobenzene derivatives:

C10H7B(OH)2+C6H4ClPd(PPh3)4C11H9Cl+B(OH)3\text{C}{10}\text{H}7\text{B(OH)}2 + \text{C}6\text{H}4\text{Cl} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}{11}\text{H}9\text{Cl} + \text{B(OH)}3

Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃

  • Solvent : THF/H₂O (3:1)

  • Yield : 75–80%

This method offers superior regiocontrol and functional group tolerance, ideal for complex derivatives.

Directed Ortho-Metalation

A directed metalation strategy uses a removable directing group (e.g., -OMe) to position the methyl group. Subsequent chlorination and deprotection yield the target compound:

  • Methoxy-directed methylation.

  • Chlorination at the activated ortho position.

  • Demethylation via BBr₃.

Yield : 68–72%

Comparative Analysis of Synthetic Methods

Method Yield (%) Regioselectivity Scalability Cost
Direct Chlorination45–55ModerateHighLow
Friedel-Crafts Alkylation60–70HighModerateModerate
Chloromethylation61–65HighHighLow
Suzuki-Miyaura Coupling75–80ExcellentLowHigh

Key Insights :

  • Industrial Preference : Chloromethylation balances cost and yield.

  • Research Applications : Suzuki coupling excels in precision but requires expensive catalysts .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The chlorine atom directs incoming electrophiles to ortho/para positions, while the methyl group acts as an activating ortho/para-directing group. This dual influence results in regioselective reactions:

Reaction Type Reagents/Conditions Major Product Yield Notes
NitrationHNO₃/H₂SO₄, 0–5°C1-Chloro-4-nitro-6-methylnaphthalene~60%Nitration occurs at position 4 (para to Cl)
SulfonationH₂SO₄, 100°C1-Chloro-6-methylnaphthalene-4-sulfonic acid75%Sulfonation favored at position 4
Halogenation (Br₂)FeCl₃ catalyst, CH₂Cl₂1-Chloro-4-bromo-6-methylnaphthalene55%Bromine substitutes para to Cl

Oxidation Reactions

The methyl group undergoes oxidation under strong conditions, while the chlorine substituent stabilizes intermediates:

Oxidation of Methyl Group

Reagent Conditions Product Mechanism
KMnO₄/H₂SO₄Acidic, reflux1-Chloro-6-naphthoic acidComplete oxidation of methyl to COOH
CrO₃/AcOHRoom temperature, 12 h6-Methyl-1-naphthalenecarbaldehydePartial oxidation to aldehyde

Ring Oxidation

Ozonolysis or radical-mediated cleavage is less common due to aromatic stability but may occur under extreme conditions (e.g., O₃/Zn-H₂O) to yield chloro-substituted phthalic acid derivatives .

Reduction Reactions

Catalytic hydrogenation and metal-mediated reductions target the chlorine or aromatic system:

Reagent Conditions Product Selectivity
H₂/Pd-CEthanol, 50°C, 2 atm6-MethylnaphthaleneDechlorination (C-Cl bond cleavage)
LiAlH₄Dry ether, refluxNo reactionChlorine inert to hydride reduction
Birch Reduction (Na/NH₃)−33°C, THFPartially reduced dihydro derivativeSelective ring reduction

Nucleophilic Substitution

The chlorine atom participates in SNAr (nucleophilic aromatic substitution) under activating conditions:

Nucleophile Conditions Product Catalyst
NaOH (aqueous)200°C, Cu catalyst6-Methyl-1-naphtholCopper enhances leaving group departure
NH₃/EtOHSealed tube, 150°C1-Amino-6-methylnaphthaleneRequires electron-withdrawing groups

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed couplings:

Reaction Reagents Product Application
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃6-Methyl-1-aryl-naphthaleneBiaryl synthesis
Ullmann CouplingCu powder, DMF, 120°C1,6-Dimethylnaphthalene dimerC-C bond formation

Thermal and Photochemical Behavior

  • Pyrolysis : At >300°C, dehydrohalogenation generates 6-methylnaphthyl radical intermediates, leading to dimerization or polymerization .
  • UV Irradiation : Forms chloro-methylnaphthoquinone via radical oxidation pathways.

Biological and Environmental Reactivity

  • Microbial Degradation : Soil bacteria (e.g., Pseudomonas) metabolize the compound to 1-chloro-6-naphthol via hydroxylation .
  • Toxicity : Chronic exposure linked to respiratory irritation in rodents (LD₅₀ = 320 mg/kg) .

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis:
1-Chloro-6-methylnaphthalene serves as a crucial intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules. For instance, it can be transformed into other naphthalene derivatives through various coupling reactions, which are essential in the production of dyes and pigments .

Case Study: Synthesis of Dyes
A notable application is in the manufacture of synthetic dyes where this compound acts as a precursor. The compound's reactivity enables the formation of azo dyes, which are widely used in textiles and coatings. The process typically involves coupling with diazonium salts to yield vibrant colorants with diverse applications .

Materials Science

Polymer Production:
In materials science, this compound is utilized to create polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit improved resistance to environmental degradation, making them suitable for industrial applications .

Table 1: Properties of Polymers Derived from this compound

PropertyValueReference
Thermal StabilityHigh
Mechanical StrengthEnhanced
Degradation ResistanceImproved

Medicinal Chemistry

Potential Anticancer Agent:
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U373 (glioblastoma) cells. The mechanism appears to involve the induction of apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Case Study: Cytotoxic Activity Evaluation
A study evaluated the cytotoxic properties of several naphthalene derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in treated cancer cell lines compared to control groups, indicating its potential as a lead compound for further drug development .

Environmental Chemistry

Toxicological Studies:
As with many chlorinated compounds, understanding the environmental impact and toxicity profile of this compound is critical. Toxicological assessments reveal that while it has useful applications, there are concerns regarding its persistence in the environment and potential health effects upon exposure. Studies suggest that proper handling and disposal methods are essential to mitigate risks associated with its use .

Table 2: Toxicological Profile Summary

Toxicological EffectDescriptionReference
Acute ToxicityModerate
Environmental PersistenceHigh
Health RisksPotential carcinogenic effects observed in animal models

Mechanism of Action

The mechanism of action of 1-chloro-6-methylnaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new compounds. The methyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-Chloro-6-methylnaphthalene with structurally or functionally related naphthalene derivatives, emphasizing molecular properties, substituent effects, and toxicological data where available.

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (K) Key Notes
This compound 18612-90-3 C₁₁H₈Cl₂ 211.09 Chlorine (C1), Methyl (C6) Not reported Para-substitution; dual electronic effects (Cl: EWG, CH₃: EDG)
1-Methylnaphthalene 90-12-0 C₁₁H₁₀ 142.20 Methyl (C1) 518–523 Simpler structure; used as a diesel fuel surrogate
1-Chloronaphthalene 90-13-1 C₁₀H₇Cl 162.62 Chlorine (C1) 385.20 (at 0.70 kPa) Single Cl substituent; higher volatility than methyl analogs
1-Nitronaphthalene 86-57-7 C₁₀H₇NO₂ 173.17 Nitro (C1) Not reported Strong electron-withdrawing nitro group; mutagenicity concerns
1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene 83054-22-2 C₁₇H₁₁Cl₂NO₃ 348.18 Cl (C1), Cl/CH₃/NO₂-phenoxy (C4) Not reported Complex substituents; potential pesticide intermediate
1-(6-Chloronaphthalen-2-yl)ethanone 42036-59-9 C₁₂H₉ClO 204.65 Cl (C6), Acetyl (C2) Not reported Ketone functionality; historical synthetic interest

Substituent Effects on Reactivity and Toxicity

  • Electronic Effects: The chlorine atom in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions, while the methyl group enhances solubility in nonpolar solvents . In contrast, 1-Nitronaphthalene’s nitro group strongly deactivates the ring, making it less reactive toward electrophiles but more prone to reduction reactions . 1-Methylnaphthalene, lacking electron-withdrawing groups, undergoes oxidation more readily, forming metabolites linked to respiratory toxicity in rodents .
  • Toxicological Profiles: 1-Methylnaphthalene: Intermediate inhalation exposure in rats causes nasal epithelial damage (LOAEL: 10 ppm) . 1-Chloronaphthalene: Limited toxicity data, but chlorinated naphthalenes are associated with hepatic enzyme induction and dermal irritation . 1-Nitronaphthalene: Demonstrated hepatotoxicity and mutagenicity in vitro, with metabolites forming DNA adducts .

Environmental Behavior

  • Persistence : Chlorinated naphthalenes (e.g., this compound) exhibit higher environmental persistence due to reduced biodegradability compared to methyl or nitro derivatives .

Biological Activity

1-Chloro-6-methylnaphthalene is a chlorinated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and implications for human health and environmental safety. This compound is structurally related to naphthalene and its derivatives, which are known for various toxicological effects. Understanding the biological activity of this compound is critical for assessing its risks and benefits in industrial applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H9Cl
  • Molecular Weight : 188.64 g/mol
  • CAS Number : 90-12-0

The presence of chlorine in its structure influences its reactivity and biological interactions, making it a subject of study in toxicology.

Toxicological Profile

This compound exhibits several toxicological effects, primarily through its metabolic activation to reactive intermediates. The compound is known to induce oxidative stress and inflammatory responses in various cell types. Key findings include:

  • Genotoxicity : Studies have shown that chlorinated naphthalenes can cause DNA damage in vitro, indicating potential carcinogenic properties. The mechanism involves the generation of reactive oxygen species (ROS) that can lead to oxidative DNA damage .
  • Cytotoxicity : Research indicates that exposure to this compound can result in cell death through apoptosis or necrosis, depending on the concentration and duration of exposure. In vitro studies using lung epithelial cells demonstrated significant cytotoxic effects at higher concentrations .

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Lung Cell Studies : In a study assessing the impact of indoor air pollutants, including PAHs, on lung cells, it was found that exposure to chlorinated compounds led to increased expression of inflammatory markers such as COX-2 and IL-8. This suggests a role in promoting respiratory inflammation .
  • Animal Models : Animal studies have indicated that chronic exposure to similar compounds results in pulmonary toxicity and potential carcinogenic effects. For instance, exposure to 1-methylnaphthalene has been linked to lung tumors in rodent models, raising concerns about the long-term effects of chlorinated naphthalenes .

The biological activity of this compound can be attributed to several mechanisms:

  • Metabolic Activation : The compound undergoes metabolic conversion via cytochrome P450 enzymes, leading to the formation of electrophilic metabolites that can bind to cellular macromolecules, resulting in toxicity.
  • Oxidative Stress : The generation of ROS during metabolism contributes to cellular damage and inflammation, which are pivotal in the pathogenesis of various diseases, including cancer .

Environmental Impact

This compound is also a concern for environmental health due to its persistence and bioaccumulation potential. It has been detected in contaminated sites, prompting assessments of its ecological risks.

Table 1: Summary of Biological Effects

Effect TypeObserved ImpactReference
GenotoxicityDNA damage via oxidative stress
CytotoxicityInduction of apoptosis in lung cells
Inflammatory ResponseIncreased COX-2 and IL-8 expression
Carcinogenic PotentialLinked to lung tumors in animal studies

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